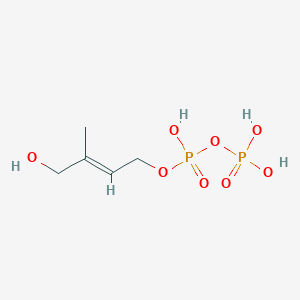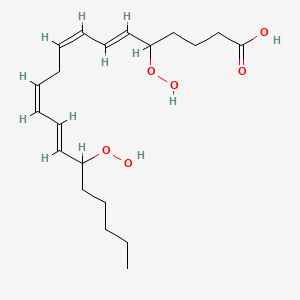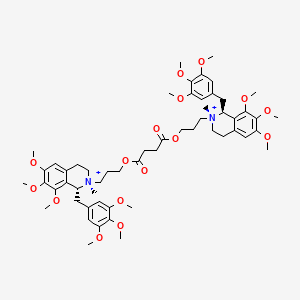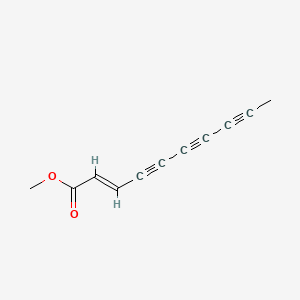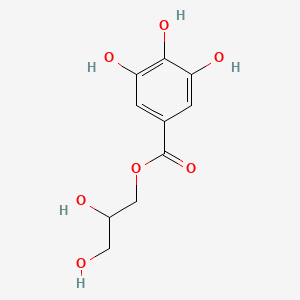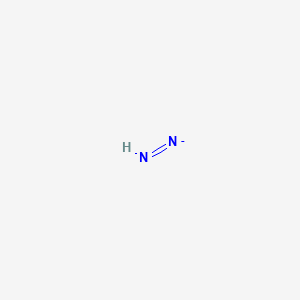
Diazenide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazenide is a nitrogen hydride. It is a conjugate base of a diazene. It is a conjugate acid of a dinitride(2-).
Applications De Recherche Scientifique
1. Biomedical Advances
Diazenide, specifically diazeniumdiolates (also known as NONOates), initially appeared as a research curiosity but later initiated a new scientific field with numerous biomedical applications. The ability of diazeniumdiolates to release nitric oxide (NO) in a bioactive form has led to developments in therapeutic and biomedical tools. This advancement stems from an increased understanding of the physicochemical properties of diazeniumdiolates (Keefer, 2011).
2. Clinical Application Development
Diazeniumdiolates have shown promise in treating a variety of medical disorders in animal models, showing potential for clinical applications. Research has indicated their effectiveness in inhibiting restenosis after angioplasty, preparing thromboresistant medical devices, reversing vasospasm, and alleviating pulmonary hypertension. There's also evidence of diazeniumdiolate therapy's beneficial effects in patients with acute respiratory distress syndrome (Keefer, 2003).
3. Synthesis and Characterization
The synthesis of alkaline earth diazenides (e.g., CaN2, SrN2, BaN2) by controlled decomposition of azides under high-pressure/high-temperature conditions has been explored. This process has led to understanding the crystalline structures and physical properties of these compounds, which could have implications in various scientific fields, including materials science (Schneider, Frankovsky, & Schnick, 2012).
4. Commercial Opportunities
Diazeniumdiolates offer various commercial opportunities, thanks to their ability to generate bioactive NO spontaneously. They have applications in the pharmaceutical industry for drug enhancement and in medical device biocompatibility. Their diverse uses extend beyond medical applications, including non-medical uses like extending the post-harvest life of cut flowers (Keefer, 2005).
5. Development of Radiopharmaceuticals
The creation of rhenium this compound ternary complexes with dithiocarbamate ligands showcases the potential for developing new therapeutic rhenium radiopharmaceuticals. This research highlights the flexibility in using various dithiocarbamate ligands and the potential applications in therapeutic radiopharmacy (Cowley, Dilworth, Donnelly, & Ross, 2007).
6. Pro- and Antioxidant Applications
Diazeniumdiolates, or "NONOates," have been utilized to investigate the roles of nitric oxide in biological redox processes. They have both pro- and antioxidant applications, which can be useful in medical research, particularly in understanding NO's role in various physiological processes (Fitzhugh & Keefer, 2000).
Propriétés
Formule moléculaire |
HN2- |
|---|---|
Poids moléculaire |
29.022 g/mol |
Nom IUPAC |
iminoazanide |
InChI |
InChI=1S/HN2/c1-2/h1H/q-1 |
Clé InChI |
XSCXGOPPNHTWEF-UHFFFAOYSA-N |
SMILES |
N=[N-] |
SMILES canonique |
N=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



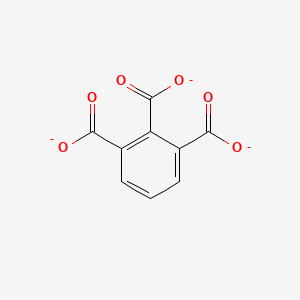
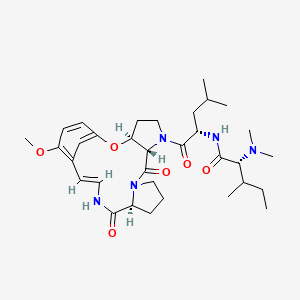
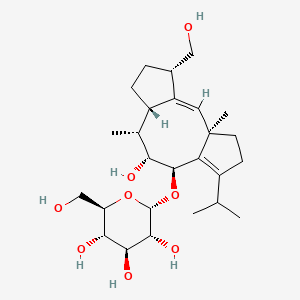
![[(1R,2Z,4R,8R,9R,11R)-1-hydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradeca-2,12-dien-9-yl] (Z)-2-(acetyloxymethyl)but-2-enoate](/img/structure/B1233564.png)
